molecular formula C17H7BrN2OS B3239998 2-(2-((5-bromothiophen-2-yl)methylene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile CAS No. 1425543-23-2

2-(2-((5-bromothiophen-2-yl)methylene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile

Cat. No.: B3239998
CAS No.: 1425543-23-2
M. Wt: 367.2 g/mol
InChI Key: GSJRRTTTZMQODE-AUWJEWJLSA-N
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Description

This compound belongs to the class of ylidenemalononitriles, characterized by a conjugated π-system involving a malononitrile moiety (C(CN)₂) fused to a cyclic ketone or heterocyclic framework.

Properties

IUPAC Name

2-[(2Z)-2-[(5-bromothiophen-2-yl)methylidene]-3-oxoinden-1-ylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H7BrN2OS/c18-15-6-5-11(22-15)7-14-16(10(8-19)9-20)12-3-1-2-4-13(12)17(14)21/h1-7H/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJRRTTTZMQODE-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C#N)C#N)C(=CC3=CC=C(S3)Br)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(C#N)C#N)/C(=C/C3=CC=C(S3)Br)/C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H7BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

The compound 2-(2-((5-bromothiophen-2-yl)methylene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (CAS 1425543-23-2) has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, particularly in the fields of organic electronics, photochemistry, and medicinal chemistry.

Basic Information

  • Molecular Formula : C17H7BrN2OS
  • Molecular Weight : 367.22 g/mol
  • CAS Number : 1425543-23-2

Structural Features

The compound features a complex structure that includes a bromothiophene moiety and a malononitrile group, which are known for their electronic properties. This structural diversity allows for various interactions and potential applications.

Organic Electronics

One of the prominent applications of this compound is in organic electronics, particularly as a building block for organic semiconductors. Its unique electronic properties make it suitable for use in:

  • Organic Photovoltaics (OPVs) : The compound can be used to enhance the efficiency of solar cells by improving charge transport and light absorption capabilities.
  • Organic Light Emitting Diodes (OLEDs) : Its ability to emit light upon electrical stimulation makes it a candidate for OLED materials.

Case Study: Organic Photovoltaic Devices

Recent studies have shown that incorporating this compound into the active layer of OPVs can significantly improve the power conversion efficiency due to its favorable energy level alignment with common electron acceptors like fullerene derivatives .

Photochemistry

The compound exhibits interesting photochemical properties, making it suitable for applications in:

  • Photocatalysis : It can act as a photocatalyst in various chemical reactions, facilitating transformations under light irradiation.

Case Study: Photocatalytic Degradation of Pollutants

Research indicates that this compound can effectively degrade organic pollutants under UV light, demonstrating its potential for environmental remediation applications .

Medicinal Chemistry

The structural features of this compound suggest potential therapeutic applications:

  • Anticancer Activity : Preliminary studies have indicated that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further drug development.

Case Study: Antitumor Activity

In vitro studies have reported that modifications to the malononitrile group can enhance the anticancer activity of the compound, warranting further investigation into its mechanism of action and efficacy .

Summary Table of Applications

Application AreaSpecific UseNotable Findings
Organic ElectronicsOPVs, OLEDsImproved efficiency in charge transport
PhotochemistryPhotocatalysisEffective degradation of organic pollutants
Medicinal ChemistryAnticancer agentsCytotoxic effects on cancer cell lines

Chemical Reactions Analysis

Stille Cross-Coupling Reactions

The bromine atom at the 5-position of the thiophene ring enables palladium-catalyzed cross-coupling reactions. This is critical for constructing extended π-systems in organic electronics:

Example Reaction :
Reactants :

  • 2-(2-((5-Bromothiophen-2-yl)methylene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile

  • Distannylated triarylborane core

Conditions :

  • Catalyst: Pd(PPh₃)₄

  • Solvent: Toluene

  • Temperature: 115°C

  • Duration: 15 hours

Product : Triarylborane-based conjugated molecules with enhanced optoelectronic properties .

Mechanism :

  • Oxidative addition of Pd⁰ to the C–Br bond.

  • Transmetalation with the distannylated reagent.

  • Reductive elimination to form the C–C bond .

Knoevenagel Condensation

This reaction is pivotal in synthesizing the compound itself.

Synthetic Route :

  • Reactants :

    • 5-Bromothiophene-2-carbaldehyde

    • 2-(3-Oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile

Conditions :

  • Solvent: Chloroform

  • Catalyst: Pyridine

  • Temperature: Reflux

  • Duration: 12 hours

Yield : ~69% .

Mechanism :

  • Base-catalyzed deprotonation of malononitrile.

  • Nucleophilic attack on the aldehyde.

  • Elimination of water to form the α,β-unsaturated nitrile.

Nucleophilic Substitution

The bromine atom can undergo substitution with nucleophiles (e.g., amines, alkoxides):

Reaction Type Conditions Product Application
SNArK₂CO₃, DMF, 80°CThiophene derivatives with –OR/–NR₂ groupsFunctionalization for solubility
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, H₂O/EtOHBiaryl derivativesPolymer synthesis

Cycloaddition Reactions

The electron-deficient malononitrile group participates in [4+2] Diels-Alder reactions:

Example : Reaction with cyclopentadiene:

  • Conditions : Toluene, 60°C

  • Product : Fused bicyclic adducts with enhanced planarity.

Mechanistic Insight :

  • The malononitrile acts as a dienophile due to its electron-withdrawing nature.

Photochemical Reactivity

The compound exhibits photosensitizing properties, enabling energy/electron transfer in:

  • Photodynamic therapy : Generates singlet oxygen (¹O₂) under visible light.

  • Organic photovoltaics : Facilitates charge separation in bulk heterojunctions .

Electrochemical Reduction

The malononitrile group undergoes reversible reduction, as evidenced by cyclic voltammetry:

Parameter Value
Reduction Potential-1.2 V (vs Fc)
Electron Affinity3.6 eV

This property is exploited in designing n-type semiconductors .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) data:

Temperature Range Weight Loss Process
250–300°C<5%Desorption of solvents
>350°CRapid decayBackbone decomposition

Comparison with Similar Compounds

Structural Analogs with Halogen Substituents

2-(5-Fluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
  • Molecular Formula : C₁₂H₅FN₂O
  • Molecular Weight : 228.22 g/mol
  • Key Differences: Replacing bromothiophene with a fluorine atom reduces steric bulk and alters electronic properties. Fluorine’s electronegativity enhances electron-withdrawing effects but may decrease polarizability compared to bromine.
2-(5,6-Dichloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
  • Molecular Formula : C₁₂H₄Cl₂N₂O
  • Molecular Weight : 263.08 g/mol
  • Chlorine’s inductive effects may stabilize the π-system differently than bromine, affecting charge transport properties .

Derivatives with Heterocyclic Modifications

2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile
  • Molecular Formula : C₂₁H₁₃N₃O
  • Crystal Data : Triclinic space group P1, with unit cell parameters a = 9.2308 Å, b = 12.5991 Å, c = 14.3043 Å.
  • Key Differences: The diphenyl-furan system introduces planar aromatic groups, promoting π-π stacking. Unlike the bromothiophene analog, this compound exhibits weak C–H···π and C(methyl)–H···N(cyano) interactions, leading to distinct crystal packing .
2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile
  • Molecular Formula : C₁₂H₇N₃O
  • Key Differences: The indolinone core replaces the indenone system, altering conjugation pathways. This derivative lacks classic hydrogen bonds in its crystal structure, relying instead on van der Waals interactions, which may limit its stability in certain solvents .

Electronic and Steric Effects of Substituents

  • Bromothiophene vs. Thiophene/Phenyl Groups: The bromine atom in the target compound increases molecular polarizability and may enhance nonlinear optical (NLO) properties compared to non-halogenated analogs like (3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (C₁₂H₆N₂O, MW 194.19) .
  • Methylene vs. Propylene Linkers: Derivatives such as 2-(4-{3-[1-(3-bromopropyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-ylidene]prop-1-enyl}-3-cyano-5,5-dimethylfuran-2-ylidene)malononitrile feature flexible alkyl chains, which improve solubility but reduce rigidity in the π-system .

Q & A

Q. What are the common synthetic routes for preparing this compound, and how can condensation reactions be optimized for higher yields?

The compound can be synthesized via Knoevenagel condensation between aromatic aldehydes and malononitrile derivatives. For example, thiophene-2-carboxaldehyde reacts with substituted indenone-malononitrile precursors under inert atmospheres (e.g., argon) to form the conjugated structure . Optimization strategies include:

  • Catalyst selection : Use triethylamine or piperidine to enhance enolate formation.
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction homogeneity.
  • Temperature control : Reflux conditions (80–120°C) balance reaction rate and side-product suppression .

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

  • Chromatography : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.
  • Spectroscopy : Confirm the structure via ¹H/¹³C NMR (e.g., aromatic proton shifts at δ 7.5–8.5 ppm, nitrile peaks at ~δ 110 ppm) and FT-IR (C≡N stretching at ~2200 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]⁺) .

Q. What safety precautions are critical when handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
  • Storage : Keep in airtight containers at room temperature, away from moisture and light .

Advanced Research Questions

Q. How do electronic properties (e.g., HOMO-LUMO levels) influence its application in optoelectronic devices?

The compound’s D-π-A (donor-π-acceptor) architecture enables tunable bandgaps. Key characterization methods:

  • Cyclic voltammetry : Measure oxidation/reduction potentials to calculate HOMO (-5.2 to -5.8 eV) and LUMO (-3.6 to -4.1 eV) levels.
  • UV-Vis-NIR spectroscopy : Identify absorption maxima (e.g., 500–700 nm) and charge-transfer transitions .
  • DFT calculations : Simulate electron density distribution to optimize conjugation length and substituent effects .

Q. What mechanistic insights explain its reactivity in multi-component cyclization reactions?

In reactions with barbituric acids or thioureas, the compound acts as a Michael acceptor due to its electron-deficient malononitrile moiety. Key steps:

  • Nucleophilic attack : Thiol or amine groups attack the α,β-unsaturated carbonyl site.
  • Cyclization : Intramolecular dehydration forms fused heterocycles (e.g., pyrano[2,3-d]pyrimidines).
  • Kinetic studies : Monitor reaction progress via TLC or in situ IR to identify rate-limiting steps .

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

A photoenzymatic approach combines Knoevenagel condensation with asymmetric hydrogenation:

  • Step 1 : Photocatalytic condensation of malononitrile with ketones (e.g., acetophenones) under white light.
  • Step 2 : Ene reductase-mediated hydrogenation (50 min, 25°C) yields β-chiral derivatives with >99% enantiomeric excess (ee) .

Q. What computational tools are effective for predicting its crystallographic and electronic behavior?

  • X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., π-π stacking, halogen bonding) .
  • Molecular dynamics (MD) : Simulate solvent effects on stability (e.g., DCM vs. toluene).
  • Docking studies : Predict binding affinities for biological targets (e.g., enzyme active sites) .

Data Contradictions and Resolution

Q. How can conflicting reports about its thermal stability be resolved?

  • Differential scanning calorimetry (DSC) : Measure decomposition onset temperatures (Td).
  • TGA analysis : Compare weight loss profiles under nitrogen vs. air atmospheres.
  • Controlled experiments : Replicate synthesis/storage conditions from conflicting studies to identify humidity or oxygen sensitivity .

Methodological Tables

Q. Table 1. Key Spectroscopic Data

TechniqueObserved SignalReference
¹H NMR (400 MHz, CDCl₃)δ 8.2 (s, 1H, indenone-H), δ 7.8 (d, 1H, thiophene-H)
FT-IR2215 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O)
HRMS (ESI+)m/z 423.9852 [M+H]⁺ (calc. 423.9849)

Q. Table 2. Optoelectronic Properties

PropertyValueMethod
HOMO (eV)-5.6CV
LUMO (eV)-3.9DFT
λmax (nm)620 (in chloroform)UV-Vis

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-((5-bromothiophen-2-yl)methylene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
Reactant of Route 2
2-(2-((5-bromothiophen-2-yl)methylene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile

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